(2Z)-6-chloro-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine
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Overview
Description
The compound (2Z)-6-chloro-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chromen-2-imine core, which is a derivative of chromene, a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of chloro, methylbenzenesulfonyl, and methylsulfanyl groups further enhances its chemical reactivity and potential utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-chloro-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine typically involves multi-step organic reactions. One common approach is to start with the chromene core and introduce the various substituents through a series of reactions:
Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Thioether Formation: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-chloro-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its various functional groups allow for the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for biological activity.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its ability to interact with biological targets could make it a candidate for drug development, particularly in the areas of cancer, inflammation, and infectious diseases.
Industry
In industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its reactivity and versatility make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (2Z)-6-chloro-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine involves its interaction with specific molecular targets. The chloro and sulfonyl groups can form covalent bonds with nucleophilic sites on proteins, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Methylsulfonyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- Methylsulfanyl-benzene
Uniqueness
Compared to similar compounds, (2Z)-6-chloro-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine is unique due to its chromene core and the specific arrangement of functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-chloro-3-(4-methylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)chromen-2-imine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO3S2/c1-15-6-9-20(10-7-15)30(26,27)22-13-16-12-17(24)8-11-21(16)28-23(22)25-18-4-3-5-19(14-18)29-2/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAIIMPRBHCDOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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